molecular formula C17H16O4 B1614079 2-Carboethoxy-3'-methoxybenzophenone CAS No. 750633-61-5

2-Carboethoxy-3'-methoxybenzophenone

Cat. No.: B1614079
CAS No.: 750633-61-5
M. Wt: 284.31 g/mol
InChI Key: RPDCEXZOEPZQIZ-UHFFFAOYSA-N
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Description

2-Carboethoxy-3'-methoxybenzophenone (CAS No. 750633-61-5) is a benzophenone derivative with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . Structurally, it features a carboethoxy (ethyl ester) group at the 2-position of one benzoyl ring and a methoxy group at the 3'-position of the second benzoyl ring. This compound is primarily used in organic synthesis, particularly as a precursor for UV filters, pharmaceuticals, or materials science applications due to its photoactive benzophenone core .

Key physicochemical properties include:

  • Boiling point: Not explicitly reported (data gap).
  • Storage: No specific recommendations, suggesting stability under standard conditions .
  • Safety: No significant hazard statements or GHS pictograms are listed, indicating low acute toxicity .

Properties

IUPAC Name

ethyl 2-(3-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)15-10-5-4-9-14(15)16(18)12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCEXZOEPZQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641472
Record name Ethyl 2-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-61-5
Record name Ethyl 2-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-3’-methoxybenzophenone can be achieved through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic compounds. This reaction involves the use of an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the acylated product .

Industrial Production Methods

Industrial production of 2-Carboethoxy-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carboethoxy-3’-methoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzophenone core can absorb UV light, making it effective as a UV filter. Additionally, its functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Benzophenones are a versatile class of compounds with applications ranging from UV filters to drug intermediates. Below, 2-carboethoxy-3'-methoxybenzophenone is compared to analogs based on substituent patterns, functional groups, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Key Features Applications/Findings References
This compound 750633-61-5 Carboethoxy (2), Methoxy (3') Ethyl ester enhances lipophilicity; methoxy provides electron-donating effects. Synthetic intermediate, potential UV filter.
4-Carboethoxy-3'-methoxybenzophenone 705279-41-0 Carboethoxy (4), Methoxy (3') Positional isomer; ester at 4-position may alter photostability. Not explicitly reported (structural analog).
2-Hydroxy-4-methoxybenzophenone (BP-3/Oxybenzone) 131-57-7 Hydroxy (2), Methoxy (4) Hydroxy group enables hydrogen bonding; widely used in sunscreens. UV absorber; detected in environmental waters.
2,2'-Dihydroxy-4-methoxybenzophenone (DHMB) - Hydroxy (2,2'), Methoxy (4) Dual hydroxy groups increase polarity; used in environmental analysis. Analyzed via SBSE-LD/UHPLC-MS in water samples.
2-Carboethoxy-3'-morpholinomethylbenzophenone 898765-20-3 Carboethoxy (2), Morpholinomethyl (3') Morpholine substituent introduces basicity; potential pharmacological use. Experimental compound (limited data).

Key Findings from Comparative Analysis

Functional Group Impact: Carboethoxy vs. Hydroxy: The ethyl ester in this compound increases lipophilicity compared to hydroxy-substituted analogs like BP-3 (log P ~3.5 vs. ~3.0 for BP-3) . This property may enhance membrane permeability in drug design but reduce environmental biodegradability. Benzophenones with 4-methoxy substituents typically absorb at 280–320 nm , while positional changes could shift this range.

Synthetic Utility: The carboethoxy group serves as a protecting/activating moiety for further derivatization. For example, hydrolysis could yield carboxylic acid analogs (e.g., 2-carboxy-3'-methoxybenzophenone), a strategy used in cyclization reactions for heterocyclic compounds .

Environmental and Safety Considerations: Unlike BP-3, which is linked to coral reef toxicity and endocrine disruption , this compound lacks ecological or toxicological data.

Structural Analogues with Heterocycles: Derivatives like 3-Carboethoxy-3'-methoxybenzophenone (CAS 750633-62-6) highlight the role of substituent symmetry. Asymmetric substitution (e.g., 2 vs. 3 positions) may influence crystallinity and solubility .

Biological Activity

2-Carboethoxy-3'-methoxybenzophenone (CEMB) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CEMB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

CEMB is characterized by its benzophenone backbone with carboethoxy and methoxy substituents, which influence its solubility and reactivity. The molecular formula is C16H18O4C_{16}H_{18}O_4, and its structural representation can be summarized as:

CEMB=C6H4(COOEt)(OCH3)C6H4 O \text{CEMB}=\text{C}_6\text{H}_4(\text{COOEt})(\text{OCH}_3)\text{C}_6\text{H}_4\text{ O }

The biological activity of CEMB is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : CEMB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that CEMB may inhibit the proliferation of cancer cells through pathways involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : It has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant properties of CEMB using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting that CEMB could be a potent antioxidant agent.

Assay TypeIC50 (µM)
DPPH25.4
ABTS30.1

Anticancer Activity

In vitro studies performed on human breast cancer cell lines (MCF-7) revealed that CEMB induces apoptosis through the activation of caspase pathways. The compound was found to decrease cell viability significantly at concentrations above 20 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2060
5030

Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of CEMB against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study 1: Antioxidant Efficacy in Vivo

A recent animal study assessed the protective effects of CEMB against liver oxidative damage induced by acetaminophen. Mice treated with CEMB showed lower levels of liver enzymes (ALT and AST), indicating reduced hepatotoxicity.

Case Study 2: Cancer Cell Line Study

In a comparative study, CEMB was tested alongside known anticancer agents like doxorubicin. The results indicated that while doxorubicin had a higher potency, CEMB exhibited synergistic effects when combined with lower doses of doxorubicin, enhancing overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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